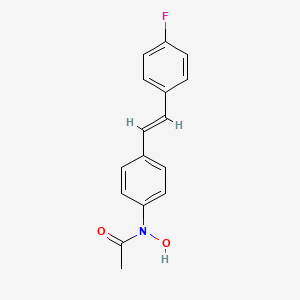
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid: is a synthetic organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit enzymes, making them valuable in various scientific and industrial applications. The presence of a fluorostyryl group in this compound adds unique properties, potentially enhancing its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of p-Fluorostyrene: This can be achieved through the dehydrohalogenation of p-fluorobenzyl chloride using a strong base like potassium tert-butoxide.
Formation of p-(p-Fluorostyryl)benzene: The p-fluorostyrene undergoes a Heck coupling reaction with iodobenzene in the presence of a palladium catalyst to form p-(p-fluorostyryl)benzene.
Acetohydroxamic Acid Formation: The final step involves the reaction of p-(p-fluorostyryl)benzene with acetohydroxamic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the double bond in the fluorostyryl group, converting it to a single bond and forming a saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its enzyme inhibitory activity, particularly against metalloproteases and ureases.
Medicine:
- Potential applications in cancer therapy due to its ability to inhibit enzymes involved in tumor growth and metastasis.
Industry:
- Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid primarily involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Acetohydroxamic Acid: A simpler hydroxamic acid used as a urease inhibitor.
N-Hydroxybenzamide: Another hydroxamic acid with similar enzyme inhibitory properties.
Uniqueness:
- The presence of the fluorostyryl group in trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid enhances its reactivity and potential biological activity compared to simpler hydroxamic acids. This unique structure allows for more diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
63407-56-7 |
|---|---|
Formule moléculaire |
C16H14FNO2 |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14FNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
Clé InChI |
CPWHQTYKIDGOEX-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F)O |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
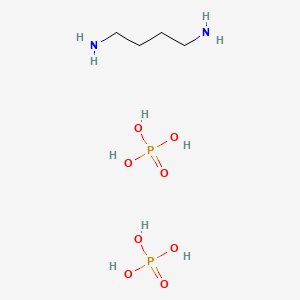
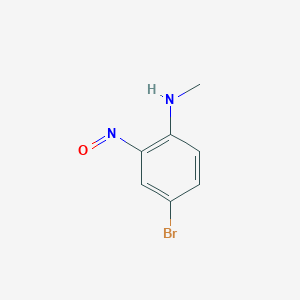

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
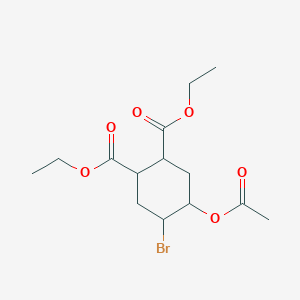
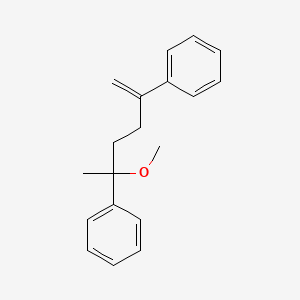
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)

![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
